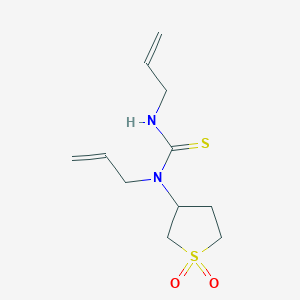

N,N'-diallyl-N-(1,1-dioxidotetrahydro-3-thienyl)thiourea

Description

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-1,3-bis(prop-2-enyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S2/c1-3-6-12-11(16)13(7-4-2)10-5-8-17(14,15)9-10/h3-4,10H,1-2,5-9H2,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBQBYBLDDVGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N(CC=C)C1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diallyl-N-(1,1-dioxidotetrahydro-3-thienyl)thiourea typically involves the reaction of diallylamine with a suitable thiourea derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea group (-NH-CS-NH-) facilitates nucleophilic substitution due to the electrophilic nature of the thiocarbonyl sulfur. Key reactions include:

Reactivity with Electrophiles

-

Isothiocyanate Formation : Under acidic conditions, the thiourea group reacts with acyl chlorides to form isothiocyanate intermediates, which can further react with amines or alcohols . For example, treatment with benzoyl chloride generates a reactive isothiocyanate intermediate, enabling subsequent nucleophilic additions .

-

Alkylation : The sulfur atom in the thiourea group undergoes alkylation with alkyl halides or orthoesters. For instance, trimethyl orthoformate reacts with thiourea derivatives to yield 1,3,5-triazine-2,4-dithiones via imidate intermediates .

Representative Reaction Pathway

Cycloaddition and Polymerization

The diallyl substituents enable participation in cycloaddition and polymerization:

Michael Addition

-

The allyl groups undergo Michael addition with electron-deficient alkenes (e.g., acrylates) in the presence of bases, forming branched thiourea derivatives .

Radical Polymerization

-

Under UV irradiation or thermal initiation, the allyl groups participate in radical polymerization, forming cross-linked polymers. This reactivity is exploited in dynamic thiourea-based thermoset elastomers, which exhibit reprocessability due to reversible thiourea bonds .

Key Data

| Reaction Type | Conditions | Product Yield | Reference |

|---|---|---|---|

| Michael Addition | DMF, 80°C, 5 h | 73–90% | |

| Radical Polymerization | 130–150°C, 1 h | Equilibrium |

Heterocyclic Ring Functionalization

The 1,1-dioxidotetrahydro-3-thienyl group introduces unique reactivity:

Oxidation Reactions

-

The tetrahydrothiophene dioxide moiety is resistant to further oxidation but stabilizes adjacent radicals during polymerization .

Coordination Chemistry

-

The sulfur atoms in the thiourea and dioxidothienyl groups act as soft Lewis bases, coordinating to transition metals (e.g., Ir, Pd). For example, iridium complexes with thiourea ligands exhibit enhanced photophysical properties .

Biological Activity Modulation

While not a direct chemical reaction, structural modifications of this compound influence bioactivity:

Antimicrobial Activity

-

Fluorinated analogs of thiourea derivatives exhibit enhanced antimicrobial effects. Substitution with trifluoromethyl groups improves lipid solubility, increasing permeability through bacterial cell walls .

Urease Inhibition

-

N,N-Disubstituted thioureas demonstrate urease inhibition via competitive binding to the enzyme’s active site. Molecular docking studies reveal interactions with key residues (e.g., His492, Asp494) in Bacillus pasteurii urease .

Inhibitory Data

| Compound Class | IC₅₀ (µM) | Target Microbe | Reference |

|---|---|---|---|

| N-Methyl quinolonyl | 1.83 ± 0.79 | Bacillus pasteurii | |

| Trifluoromethyl-substituted | 4.2 ± 0.3 | E. coli |

Mechanochemical Reactivity

Solid-state mechanochemical synthesis enables solvent-free reactions:

Ball Milling

Scientific Research Applications

Biological Applications

Antibacterial Activity

Thiourea derivatives, including N,N'-diallyl-N-(1,1-dioxidotetrahydro-3-thienyl)thiourea, have shown significant antibacterial properties. Research indicates that compounds in this category can inhibit the growth of various pathogenic bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. For instance, one study reported a minimum inhibitory concentration (MIC) of 40-50 µg/mL against these strains, comparable to standard antibiotics like ceftriaxone .

Antioxidant Activity

The antioxidant potential of thiourea derivatives is notable. A study demonstrated that certain synthesized thioureas exhibited strong reducing potential against ABTS free radicals with IC50 values around 52 µg/mL. This suggests that compounds like this compound could play a role in mitigating oxidative stress-related diseases .

Anticancer Activity

Thiourea derivatives have been investigated for their anticancer properties. They target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations. The IC50 values for some derivatives ranged from 3 to 14 µM against various cancer cell lines, indicating promising therapeutic potential .

Medicinal Chemistry

Synthesis and Modification

The synthesis of this compound typically involves the condensation of thiourea with allyl halides and heterocyclic amines. This synthetic pathway allows for the modification of the compound to enhance its biological activity or to tailor its properties for specific applications in drug development .

Case Study: Anticancer Drug Development

In a recent study, derivatives of thiourea were tested against pancreatic and breast cancer cell lines. The results indicated that specific modifications to the thiourea structure could significantly increase cytotoxicity, with some compounds demonstrating IC50 values as low as 1.50 µM against human leukemia cells .

Material Science Applications

Polymer Chemistry

this compound can also be utilized in polymer chemistry as a cross-linking agent due to its ability to form stable covalent bonds under heat or UV light exposure. This property is particularly useful in developing durable materials with enhanced mechanical properties .

Data Tables

Mechanism of Action

The mechanism of action of N,N’-diallyl-N-(1,1-dioxidotetrahydro-3-thienyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The dioxidotetrahydrothienyl moiety may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Structural and Coordination Behavior

- Intramolecular Hydrogen Bonding : Unlike N-aroylthioureas (e.g., N-benzoyl derivatives), which exhibit strong N–H···O hydrogen bonds that inhibit metal coordination via the carbonyl oxygen, the target compound’s sulfone group may facilitate alternative coordination modes (e.g., S=O→metal interactions) .

- Metal Ion Complexation: Thioureas with cyano or aryl substituents (e.g., N-(2-cyanoethyl)-N-ethylthiourea) form stable complexes with transition metals, while the target compound’s allyl groups may sterically hinder coordination .

Physicochemical Properties

| Property | Target Compound (Inferred) | N-(2-Cyanoethyl)-N-ethylthiourea | N-Neopentylthiourea |

|---|---|---|---|

| Solubility | Moderate (polar sulfone, nonpolar allyl) | High (polar cyano group) | Low (bulky neopentyl) |

| Thermal Stability | High (sulfone stabilizes structure) | Moderate | High |

| PSA | ~100 Ų (S=O, S=C-N) | 85 Ų | 60 Ų |

Biological Activity

N,N'-diallyl-N-(1,1-dioxidotetrahydro-3-thienyl)thiourea is a thiourea derivative that has garnered attention in recent years for its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on current research findings.

Synthesis

The compound is synthesized through a reaction involving thiourea and various allyl substituents, leading to the formation of a complex structure characterized by the presence of a dioxo-thienyl group. The synthetic pathway often involves conditions that promote the formation of the thiourea linkage while ensuring the stability of the dioxo group.

Biological Activities

1. Antimicrobial Activity

Research has shown that thiourea derivatives exhibit significant antimicrobial properties. A study highlighted that this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

2. Antifungal Properties

In addition to its antibacterial activity, this compound has been evaluated for antifungal effects. It exhibited notable activity against fungal pathogens, particularly those resistant to conventional treatments. The compound's mechanism may involve disruption of fungal cell wall synthesis or inhibition of key metabolic pathways .

3. Cytotoxicity and Antitumor Activity

Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it possesses significant cytotoxicity against human cancer cells without inducing severe toxicity in normal cells. This selective action suggests potential for development as an antitumor agent .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with cellular targets involved in critical signaling pathways, leading to apoptosis in cancer cells and disruption of microbial integrity.

Case Studies

Several case studies have been documented regarding the biological efficacy of this compound:

- Case Study 1: A research team evaluated the compound's effect on Aedes aegypti larvae, demonstrating significant larvicidal activity with an LD50 value of 67.9 ppm .

- Case Study 2: In vitro studies on human chondrosarcoma cells revealed that this compound inhibited NF-κB-dependent transcription induced by phorbol myristate acetate (PMA), suggesting anti-inflammatory properties alongside its cytotoxic effects .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Remarks |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | Comparable MIC to standard antibiotics |

| Antifungal | Significant activity against resistant strains | Mechanism involves cell wall disruption |

| Cytotoxicity | High selectivity for cancer cells | Minimal toxicity to normal cells |

| Larvicidal | LD50 = 67.9 ppm | Effective against mosquito larvae |

Q & A

Basic: How can researchers optimize the synthesis of N,N'-diallyl-N-(1,1-dioxidotetrahydro-3-thienyl)thiourea to improve yield and purity?

Synthetic optimization requires careful control of reaction stoichiometry, temperature, and purification methods. For instance, regioselective functionalization of thiourea derivatives often employs electrophilic agents like sodium nitrite in acidic media (e.g., 98% HCOOH at 0–5°C), as demonstrated in N,N1-dinitrosation reactions . To enhance purity, recrystallization in polar aprotic solvents (e.g., DMF) under slow evaporation conditions is recommended, as shown in analogous thiourea crystallization protocols . Chromatographic purification (e.g., silica gel) may further isolate the target compound from byproducts.

Advanced: What advanced spectroscopic and crystallographic techniques are critical for characterizing the molecular structure and intermolecular interactions of this compound?

X-ray crystallography (e.g., SHELX refinement ) and Hirshfeld surface analysis are indispensable. X-ray studies reveal bond lengths, angles, and space group parameters (e.g., monoclinic with cell dimensions Å, Å ). Hirshfeld surfaces quantify intermolecular interactions (H···H, C–H···S, π-π stacking) via 2D fingerprint plots, providing insights into crystal packing . Solid-state NMR and FT-IR further validate hydrogen bonding and sulfur coordination environments .

Basic: What are the common challenges in achieving regioselective functionalization of this thiourea derivative, and how can they be addressed?

Regioselectivity challenges arise from competing reaction pathways at nitrogen or sulfur centers. Methodological solutions include:

- Using sterically hindered bases (e.g., triethylamine) to direct reactivity toward specific sites .

- Employing low-temperature conditions (0–5°C) to favor kinetically controlled products, as seen in N,N1-dinitrosation .

- Incorporating directing groups (e.g., allyl or sulfonyl moieties) to bias electrophilic substitution .

Advanced: How can computational methods like DFT complement experimental data in understanding this compound’s electronic properties?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and transition states for substitution reactions. For example, DFT has been used to model ligand substitution kinetics in palladium-thiourea complexes, correlating electronic effects with experimental rate constants . Molecular docking simulations can also predict binding affinities in enzyme inhibition studies .

Basic: What protocols are established for evaluating this compound’s biological activity in enzyme inhibition studies?

Standard protocols include:

- In vitro assays : Measure IC values against target enzymes (e.g., HIV-1 reverse transcriptase ) using spectrophotometric or fluorometric methods.

- Dose-response curves : Test compound concentrations from 1 nM to 100 µM with positive/negative controls.

- Kinetic analysis : Monitor time-dependent inhibition via Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

Advanced: How do intermolecular interactions influence the crystalline packing and stability of this compound?

Hirshfeld surface analysis reveals dominant interactions:

- H···H contacts : Contribute 40–60% to crystal packing .

- C–H···S hydrogen bonds : Stabilize layered structures via sulfur’s polarizability.

- π-π stacking : Observed in aromatic thiourea derivatives, enhancing thermal stability . These interactions guide polymorph design for material science applications.

Basic: What solvent systems and crystallization conditions are optimal for growing single crystals of this compound?

Slow evaporation of saturated solutions in DMF or acetonitrile at 4°C yields high-quality crystals . For sulfone-containing thioureas, mixed solvents (e.g., DMF/ethanol 1:1 v/v) reduce nucleation rates, favoring larger crystal growth. Avoid protic solvents (e.g., water) to prevent hydrolysis of the dioxidotetrahydrothienyl group.

Advanced: What mechanistic insights inform synthetic pathway design for electrophilic substitutions on this thiourea?

Electrophilic substitution (S) proceeds via nitrosation at nitrogen centers, as shown by isotopic labeling and kinetic studies . The sulfone group’s electron-withdrawing effect deactivates the thienyl ring, directing reactivity to the thiourea backbone. Transition-state modeling (DFT) confirms charge localization at the nucleophilic nitrogen .

Basic: What analytical techniques confirm the purity and structural integrity of this compound post-synthesis?

- Elemental analysis : Validate C, H, N, S content (e.g., N% = 26.20 vs. calculated 26.11 ).

- NMR spectroscopy : H and C NMR identify allyl protons (δ 5.2–5.8 ppm) and sulfone carbons (δ 50–55 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 327.1).

Advanced: How can researchers reconcile contradictory data on this compound’s reactivity in varying solvent environments?

Systematic solvent screening (e.g., dielectric constant variation) and kinetic profiling resolve contradictions. For example, polar aprotic solvents (DMF) may accelerate nucleophilic substitutions, while non-polar solvents (toluene) favor π-π interactions . Transition-state theory (Eyring plots) quantifies solvent effects on activation parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.